molecular formula C22H21N3O3 B11629957 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B11629957
M. Wt: 375.4 g/mol
InChI Key: QKMUGOSVGDEHFO-UHFFFAOYSA-N
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Description

4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5320~2,6~0~8,10~]DODEC-11-ENE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-ENE-3,5-DIONE is unique due to its tetracyclic framework and the presence of a pyrazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C22H21N3O3/c1-11-19(22(28)25(23(11)2)12-6-4-3-5-7-12)24-20(26)17-13-8-9-14(16-10-15(13)16)18(17)21(24)27/h3-9,13-18H,10H2,1-2H3

InChI Key

QKMUGOSVGDEHFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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